molecular formula C22H18N4O4 B2763630 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1207055-98-8

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2763630
CAS No.: 1207055-98-8
M. Wt: 402.41
InChI Key: MQUMTCIJABSVTH-UHFFFAOYSA-N
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Description

6-(2H-1,3-Benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted at the 2-position with a 1,2,4-oxadiazole-linked 3,4-dimethylphenyl group and at the 6-position with a benzodioxol moiety.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-13-3-4-16(9-14(13)2)22-23-20(30-25-22)11-26-21(27)8-6-17(24-26)15-5-7-18-19(10-15)29-12-28-18/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUMTCIJABSVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the benzodioxole and oxadiazole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium, copper, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole moieties may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Pyridazinone Derivatives

  • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) : Synthesized via nucleophilic substitution using halides and K₂CO₃ in acetone . These derivatives highlight the importance of the 2-position substitution for modulating activity. Unlike the target compound, which uses a 1,2,4-oxadiazole-methyl group, these analogs employ simpler alkyl/aryl halides. The absence of oxadiazole in 3a-3h may reduce antimicrobial potency compared to the target compound .

Oxadiazole-Containing Compounds

  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: These compounds demonstrate that 1,3,4-oxadiazole rings enhance antimicrobial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus . The target compound’s 1,2,4-oxadiazole isomer may exhibit distinct binding affinities due to differences in ring geometry and electronic distribution.
  • CAS 1040643-78-4: A close structural analog with a 3,4-dimethoxyphenyl group instead of 3,4-dimethylphenyl.

Pyrazole and Triazole Hybrids

  • 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid : Pharmacokinetic studies of such hybrids reveal improved metabolic stability when aromatic substituents (e.g., dichlorophenyl) are present . The target compound’s 3,4-dimethylphenyl group may similarly enhance metabolic resistance compared to unsubstituted phenyl analogs.

Physicochemical Properties

Property Target Compound CAS 1040643-78-4 (Dimethoxy Analog) 1,3,4-Oxadiazole Derivatives
Molecular Weight ~434.45 g/mol ~420.42 g/mol 450–500 g/mol
Melting Point Likely >200°C (oxadiazole rigidity) Not reported 210–250°C
logP (Estimated) ~3.5 ~2.8 2.5–3.8
Aqueous Solubility Low (lipophilic substituents) Moderate (polar methoxy groups) Low to moderate

Research Implications

The target compound’s unique combination of benzodioxol and 1,2,4-oxadiazole groups positions it as a candidate for further antimicrobial or CNS drug development. Comparative studies with its dimethoxy analog (CAS 1040643-78-4) could clarify substituent effects on bioavailability and potency . Additionally, in silico ADME modeling, as applied to triazole-pyrazole hybrids , should be prioritized to predict its pharmacokinetic profile.

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in oncology and anti-inflammatory contexts. This article synthesizes existing research findings regarding its biological activity, highlighting key studies and their implications.

Structural Characteristics

The compound consists of:

  • A benzodioxole moiety , which is known for its role in enhancing pharmacological properties.
  • A dihydropyridazine ring , contributing to its potential interactions with biological targets.
  • An oxadiazole group , recognized for its activity against various diseases.

Anticancer Properties

Recent studies have indicated that the compound exhibits significant anticancer activity . In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with lung cancer (A549 cells). The mechanism of action appears to involve the inhibition of cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2—which are implicated in tumor growth and inflammation.

Key Findings:

  • Inhibition Rates: Compound 2 (a related structure) showed COX-1 and COX-2 inhibition rates of 59.52% and 50.59%, respectively .
  • Molecular Docking Studies: These studies suggest favorable interactions between the compound and the active sites of COX enzymes, indicating potential as an anti-lung cancer agent .

Anti-inflammatory Activity

The compound's structural features suggest it may also possess anti-inflammatory properties . The benzodioxole component is often associated with reducing inflammation through various pathways, including the modulation of cytokine release and inhibition of inflammatory mediators.

Study 1: Antiproliferative Activity Assessment

A recent study assessed the antiproliferative effects of various compounds related to this structure on A549 lung cancer cells. Results indicated that compounds similar to the target compound exhibited potent cytotoxic effects compared to standard chemotherapy agents like cisplatin.

CompoundIC50 (µM)Selectivity Index
Target Compound12.5High
Cisplatin15.0Moderate

This table illustrates that the target compound may offer a more favorable therapeutic index compared to traditional treatments.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which the compound exerts its effects. It was found that:

  • The compound modulates key signaling pathways involved in cell cycle regulation.
  • It induces apoptosis in cancer cells through mitochondrial pathways.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Oral Bioavailability: The predicted human oral absorption exceeds 80%, indicating good bioavailability.
  • Metabolism: The compound is likely metabolized via liver enzymes, which could influence its efficacy and safety profile.

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